Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)-
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Overview
Description
Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a pyrrole moiety, which is further functionalized with a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through cyclization reactions involving substituted aldehydes and hydrazine derivatives . The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives as starting materials . The final step involves the acylation of the pyrrole ring with a methylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine compounds .
Scientific Research Applications
Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in the synthesis of various bioactive molecules.
Pyrazole derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
Piperazine, 1-methyl-4-((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyrrole moiety and a methylbenzoyl group makes it a versatile compound for various applications .
Properties
CAS No. |
87344-19-2 |
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Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-6-16(7-5-15)20(25)18-9-8-17(22(18)3)14-19(24)23-12-10-21(2)11-13-23/h4-9H,10-14H2,1-3H3 |
InChI Key |
BMEDLKNPIHMCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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